2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine
Description
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c13-11-3-1-2-4-12(11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSURUIQFOWUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine typically involves the reaction of 2-fluoroaniline with piperazine. The process can be summarized in the following steps:
Nucleophilic Substitution: 2-Fluoroaniline reacts with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Biological Activity
2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine, with the molecular formula C12H17FN2, is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group, which enhances its pharmacological properties. Its primary biological activity involves the inhibition of equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleotide synthesis and adenosine signaling.
Chemical Structure and Properties
The structure of this compound is depicted below:
This compound features:
- A piperazine ring that contributes to its interaction with biological targets.
- A fluorophenyl group , which is essential for its unique chemical behavior and biological activity.
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . These transporters are responsible for the uptake of nucleosides across cell membranes, influencing various biochemical pathways.
Mode of Action
The compound inhibits the function of ENTs, leading to:
- Altered nucleoside transport dynamics.
- Potential downstream effects on nucleotide synthesis and adenosine regulation, which can influence cellular signaling and metabolism.
Anticancer Activity
Research indicates that piperazine derivatives, including this compound, exhibit promising anticancer properties. For example:
- Studies have shown that related compounds can inhibit cancer cell proliferation across various cell lines, suggesting a potential therapeutic role in oncology .
Antimicrobial Properties
Piperazine derivatives are also noted for their antimicrobial activities. Compounds structurally similar to this compound have demonstrated effectiveness against bacterial and fungal strains, indicating their potential utility in treating infectious diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogues:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is lipophilic, which may enhance its ability to cross cellular membranes and interact with intracellular targets. Further studies are necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate that like many piperazine derivatives, this compound may possess a favorable safety profile; however, comprehensive toxicological evaluations are necessary to confirm its therapeutic viability.
Scientific Research Applications
Antidepressant Potential
Research indicates that compounds containing piperazine moieties often exhibit antidepressant effects. 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine is structurally similar to known antidepressants, suggesting it may share similar mechanisms of action, potentially involving serotonin and norepinephrine reuptake inhibition .
Antipsychotic Properties
Due to its structural characteristics, this compound may also demonstrate antipsychotic effects. Studies have shown that piperazine derivatives can modulate dopaminergic and serotonergic systems, which are crucial in the treatment of psychotic disorders .
Inhibition of Nucleoside Transporters
Recent findings highlight the compound's role as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are vital for the transport of nucleosides and nucleoside analogues, impacting chemotherapy efficacy and adenosine regulation in various physiological processes .
Therapeutic Applications
Case Study 1: Antidepressant Activity
A study investigating the antidepressant-like effects of various piperazine derivatives included this compound among tested compounds. Results indicated significant reductions in depressive behavior in animal models, suggesting its potential utility in treating major depressive disorder .
Case Study 2: Nucleoside Transporter Inhibition
In vitro studies demonstrated that this compound selectively inhibited ENT2 over ENT1. This selectivity could lead to reduced side effects compared to non-selective inhibitors, making it a candidate for further development in cancer therapies .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-[4-(2-fluorophenyl)piperazin-1-yl]ethanamine derivatives, and how are reaction yields optimized?
The synthesis typically involves reductive amination or Schiff base formation. For example, reductive amination of 2-(piperazin-1-yl)ethanamine with aldehydes under hydrogen gas in the presence of catalysts like Pd/NiO achieves high yields (~98%) . Optimization includes solvent selection (e.g., DMSO for solubility), temperature control (25–80°C), and catalyst loading (e.g., 1.1 wt% Pd/NiO). Yields are monitored via TLC and purified using column chromatography. Post-synthetic modifications, such as salt formation, may require pH adjustments and recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and how are spectral assignments validated?
Key techniques include:
- ¹H/¹³C NMR : Assignments are validated by comparing coupling constants and chemical shifts with analogous compounds (e.g., δ 2.63–2.66 ppm for piperazine protons) .
- FTIR : Confirmation of imine bonds (C=N stretch at ~1600–1650 cm⁻¹) or amine groups (N–H stretch at ~3300 cm⁻¹) .
- UV-Vis : Monitoring conjugation via λ_max shifts (e.g., 250–300 nm for aromatic systems) .
Cross-validation with high-resolution mass spectrometry (HRMS) and elemental analysis (EA) ensures structural fidelity .
Q. How are preliminary biological activities (e.g., enzyme inhibition, antibacterial effects) assessed for this compound?
- Enzyme Inhibition : Pancreatic lipase inhibition is tested using colorimetric assays (e.g., p-nitrophenyl butyrate hydrolysis) with IC₅₀ calculations .
- Antibacterial Activity : Minimum inhibitory concentration (MIC) is determined via broth microdilution against Gram-positive/negative strains .
- Antioxidant Screening : DPPH radical scavenging assays quantify free radical reduction at 517 nm .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and validate experimental spectral data for this compound?
DFT calculations (e.g., B3LYP/6-31G* level) predict molecular geometries, frontier orbitals (HOMO-LUMO gaps), and vibrational frequencies. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . Simulated IR/NMR spectra are compared with experimental data to resolve ambiguities, such as tautomerism or stereoelectronic effects . Solvent effects are incorporated using polarizable continuum models (PCM) .
Q. What strategies resolve contradictions in crystallographic data or refine molecular structures with high accuracy?
- Software Tools : SHELXL refines structures against high-resolution X-ray data, handling twinning or disorder .
- Validation Metrics : R-factors (<0.05), electron density maps (Δρ <0.5 eÅ⁻³), and Hirshfeld surfaces ensure structural reliability .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement parameters .
Q. How do molecular docking studies predict binding interactions of this compound with biological targets (e.g., enzymes, receptors)?
- Target Preparation : Retrieve protein structures (e.g., PDB ID 1LPB for lipase) and optimize protonation states at physiological pH.
- Docking Protocols : AutoDock Vina or Schrödinger Suite applies scoring functions (e.g., Glide XP) to rank poses. Key interactions (e.g., hydrogen bonds with Ser152, hydrophobic contacts with Phe77) are quantified .
- MD Simulations : NAMD or GROMACS refines docked complexes over 100 ns to assess stability (RMSD <2 Å) .
Q. What statistical methods address discrepancies in biological activity data across studies?
- Multivariate Analysis : Principal component analysis (PCA) identifies outliers in IC₅₀/MIC datasets.
- Dose-Response Modeling : Four-parameter logistic curves (GraphPad Prism) calculate Hill slopes to compare potency trends .
- Meta-Analysis : Fixed-effects models (RevMan) pool data from independent studies, weighting by sample size and variance .
Methodological Optimization Questions
Q. How are synthetic routes optimized using design of experiments (DoE) approaches?
Q. What advanced NMR techniques resolve overlapping signals in complex derivatives?
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to assign quaternary carbons or diastereotopic protons.
- DOSY : Differentiates compounds in mixtures based on diffusion coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
